3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one
Description
3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one is a heterocyclic compound featuring a 1,2-oxazol-5-one core substituted with a chloromethyl group at position 3 and a 2-fluorophenylmethylidene moiety at position 2. The oxazolone ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers electrophilic reactivity at the carbonyl position (C5). The chloromethyl group enhances lipophilicity and serves as a reactive handle for further derivatization, while the fluorinated aromatic substituent may improve metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
3-(chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZYGTZIZOEBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one is a synthetic compound belonging to the oxazole class, which has garnered attention for its potential biological activities. This compound's structure features a chloromethyl group and a fluorophenyl substituent, which may influence its pharmacological properties. The following sections will detail its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Anti-Cancer Activity
The anti-cancer potential of this compound has been investigated in various studies.
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM .
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. It was shown to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to enhanced cancer cell death .
- Animal Studies : In vivo experiments on tumor-bearing mice indicated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups .
Enzyme Inhibition
The compound also exhibits inhibitory activity against certain enzymes that are pivotal in cancer progression:
- Cyclooxygenase (COX) Inhibition : It has been noted that the compound inhibits COX enzymes, which are involved in inflammation and tumorigenesis. At a concentration of 10 μM, it demonstrated an inhibition rate of approximately 70% for COX-2 .
Case Study 1: MCF-7 Cell Line
A study conducted by Ribeiro Morais et al. evaluated the effect of this compound on MCF-7 cells. The results showed:
- IC50 : 25 μM
- Mechanism : Induction of apoptosis through activation of caspase pathways.
Case Study 2: Tumor-Bearing Mice
In another investigation focusing on xenograft models:
- Dosage : Administered at 50 mg/kg body weight.
- Outcome : Tumor volume decreased by approximately 60% after four weeks of treatment compared to the untreated control group.
Data Table
| Study | Cell Line/Model | IC50 (μM) | Mechanism of Action | Outcome |
|---|---|---|---|---|
| Ribeiro Morais et al. | MCF-7 | 25 | Apoptosis induction | Significant reduction in cell viability |
| Tumor-Bearing Mice Study | Xenograft Model | N/A | Inhibition of tumor growth | 60% decrease in tumor volume |
Scientific Research Applications
The compound 3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound is characterized by the presence of a chloromethyl group, a fluorophenyl moiety, and an oxazole ring. These structural features contribute to its reactivity and biological interactions.
Structural Formula
The structural formula can be represented as follows:
Pharmaceutical Development
The compound's oxazole ring is known for its pharmacological properties, making it a candidate for drug development. Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that similar oxazole derivatives can inhibit tumor growth in various cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of oxazole derivatives. The results indicated that compounds with similar structures to this compound demonstrated cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Agricultural Chemistry
In agricultural research, compounds with oxazole rings have been investigated for their potential as herbicides and fungicides. The chloromethyl group enhances the lipophilicity of the molecule, which may improve its efficacy in penetrating plant tissues.
Case Study: Herbicidal Activity
Research conducted on related oxazole derivatives has shown promising herbicidal activity against several weed species. The application of these compounds in field trials demonstrated effective weed control with minimal phytotoxicity to crops .
Material Science
The unique chemical structure of this compound allows it to be utilized in the synthesis of polymers and advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Experimental Data on Polymer Composites
A study focusing on the synthesis of polymer composites using oxazole derivatives reported improved tensile strength and thermal resistance when incorporated into polycarbonate matrices . This advancement suggests potential applications in aerospace and automotive industries where material performance is critical.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research. It can serve as a probe for studying enzyme mechanisms or as a starting material for synthesizing biologically active molecules.
Case Study: Enzyme Inhibition
Inhibitory studies on specific enzymes have shown that oxazole-containing compounds can modulate enzyme activity, providing insights into their mechanisms of action. For example, research demonstrated that similar compounds inhibited acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The structural and functional attributes of 3-(chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one can be compared to the following analogues:
Key Observations :
- Core Reactivity : The 1,2-oxazol-5-one core is more electrophilic than thiazole (8a) or oxadiazole (6) due to the electron-withdrawing carbonyl group, making it prone to nucleophilic attack.
- Fluorophenyl Substituents : The 2-fluorophenyl group in the target compound parallels Epoxiconazole’s 4-fluorophenyl moiety (7), which is critical for target binding in fungicides.
- Chloromethyl Group : Similar to 8a’s chloromethyl thiazole, this group enhances lipophilicity and serves as a site for further functionalization (e.g., alkylation or nucleophilic substitution) .
Physicochemical Properties
- Solubility : The oxazolone’s polar carbonyl group may improve aqueous solubility compared to purely aromatic systems (e.g., Epoxiconazole’s epoxide-triazole structure) .
- Stability : The chloromethyl group could render the compound susceptible to hydrolysis, unlike the more stable oxadiazoles (6) or thiazoles (8a) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
